molecular formula C23H44O B567603 (6E,10E)-tricosa-6,10-dien-1-ol CAS No. 1221819-38-0

(6E,10E)-tricosa-6,10-dien-1-ol

Cat. No. B567603
CAS RN: 1221819-38-0
M. Wt: 336.604
InChI Key: JTSPNZHBRRBWNU-WSPGMDLHSA-N
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Description

(6E,10E)-Tricosa-6,10-dien-1-ol, also known as TCDO, is a naturally occurring hydroxy-fatty acid found in several plant species. It is a C18 unsaturated fatty acid, containing three double bonds, and is found in a variety of food sources, including nuts, seeds, and some fruits. TCDO has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-cancer activities. In addition, TCDO has been found to possess anti-microbial activity and to be a potential therapeutic agent for the treatment of diabetes and obesity.

Scientific Research Applications

Angiogenic Activity

Research on polyacetylene glucosides related to (6E,10E)-tricosa-6,10-dien-1-ol has shown angiogenic activity. In a study by Zhu et al. (2021), new polyacetylene glucosides isolated from Bidens parviflora Willd demonstrated angiogenic activity at specific concentrations, indicating potential applications in therapies related to blood vessel growth and repair (Zhu et al., 2021).

Biomarker for Anaerobic Methane Cycling

(6E,10E)-tricosa-6,10-dien-1-ol is linked to anaerobic methane cycling. In a study by Thiel et al. (2001), specific n-alkenes including (6E,10E)-tricosa-6,10-dien-1-ol were identified as biomarkers in microbial mats at methane seeps. This suggests potential applications in identifying and studying methane cycling processes in various environments (Thiel et al., 2001).

Synthetic Applications in Chemistry

(6E,10E)-tricosa-6,10-dien-1-ol and related compounds have implications in synthetic chemistry. For instance, studies on the synthesis of various organic compounds involve the use of similar polyacetylene or alkadiene structures. Pabst et al. (1998) discussed a ‘LEGO’ system involving the synthesis of complex organic structures, highlighting the versatility of such compounds in synthetic organic chemistry (Pabst et al., 1998).

properties

IUPAC Name

(6E,10E)-tricosa-6,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPNZHBRRBWNU-WSPGMDLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CCCC=CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/CC/C=C/CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678245
Record name (6E,10E)-Tricosa-6,10-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E,10E)-tricosa-6,10-dien-1-ol

CAS RN

1221819-38-0
Record name (6E,10E)-Tricosa-6,10-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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